molecular formula C13H10BrN3O2S2 B10797593 N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide

N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide

Cat. No.: B10797593
M. Wt: 384.3 g/mol
InChI Key: VMLCXBHKKWGJOE-UHFFFAOYSA-N
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Description

N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide is a heterocyclic compound that incorporates a thienopyrimidine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The thienopyrimidine scaffold is known for its diverse biological activities, making it a valuable target for drug discovery and development.

Properties

Molecular Formula

C13H10BrN3O2S2

Molecular Weight

384.3 g/mol

IUPAC Name

N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H10BrN3O2S2/c1-8-2-4-9(5-3-8)21(18,19)17-13-12-10(15-7-16-13)6-11(14)20-12/h2-7H,1H3,(H,15,16,17)

InChI Key

VMLCXBHKKWGJOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NC3=C2SC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidin-4-ones . This intermediate can then be further functionalized to introduce the bromine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thienopyrimidines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide is unique due to the combination of the thienopyrimidine core with the sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for drug discovery and development. The presence of the bromine atom also allows for further functionalization, enhancing its versatility in chemical synthesis.

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